molecular formula C11H10ClN B1622116 4-Chloro-8-ethylquinoline CAS No. 63136-19-6

4-Chloro-8-ethylquinoline

Cat. No. B1622116
CAS RN: 63136-19-6
M. Wt: 191.65 g/mol
InChI Key: CVXOQZWXTYPOCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-8-ethylquinoline involves several steps. One notable method includes the cyclization reaction starting from 4-hydroxyquinoline and diethyl ethoxymethylenemalonate . This protocol provides a pathway to prepare quinoline derivatives, which serve as the core scaffold for commercially available drugs .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-8-ethylquinoline is an important compound in the field of organic chemistry, particularly in the synthesis of various quinoline derivatives. For instance, it is used in the synthesis of 4-Chloro-8-methoxyquinoline through a series of reactions including condensation, cyclization, hydrolysis, and chlorination, with applications in fine chemical intermediates (Jiang Jia-mei, 2010). Additionally, its derivatives, such as N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are synthesized for potential use as anticancer, antimalarial, antidiabetic, and antiviral agents (Yongjun Mao et al., 2014).

Antimicrobial and Antifungal Properties

Research on 4-chloroquinolines has shown that they possess significant antimicrobial properties. A novel compound 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) displayed good to moderate antimicrobial activity against various bacterial and fungal strains, indicating its potential as an effective antimicrobial agent (S. Murugavel et al., 2017).

Corrosion Inhibition

In the field of materials science, derivatives of 4-Chloro-8-ethylquinoline have been explored as corrosion inhibitors. For example, novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including derivatives of 4-Chloro-8-ethylquinoline, demonstrated effective corrosion inhibition properties for mild steel in acidic environments (M. Rbaa et al., 2019).

Pharmacological Applications

4-Chloroquinolines, including 4-Chloro-8-ethylquinoline, have shown promise in pharmacological research, particularly in cancer therapy. They have been studied for their potential to enhance the efficacy of conventional cancer therapies, by sensitizing cancer cells to chemotherapeutic drugs and radiation (V. Solomon & Hoyun Lee, 2009). Additionally, their lysosomotrophic properties are important for increasing efficacy and specificity in cancer treatments (L. Varışlı et al., 2019).

Environmental Applications

In environmental science, 4-Chloro-8-ethylquinoline derivatives have been used in the development of methods for determining trace elements in environmental and biological samples. For example, 8-Hydroxyquinoline, a derivative, was employed in a method combining single-drop microextraction with electrothermal vaporization for the determination of trace Cd and Pb in environmental samples (Li Li et al., 2006).

properties

IUPAC Name

4-chloro-8-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXOQZWXTYPOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394863
Record name 4-chloro-8-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-ethylquinoline

CAS RN

63136-19-6
Record name 4-chloro-8-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-8-ETHYLQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Fukagawa, M Kojima, T Yoshino… - Angewandte …, 2019 - Wiley Online Library
… Next, we examined the scope with respect to dioxazolones 2 using 4-chloro-8-ethylquinoline 1 e. Dioxazolones bearing a substituent at different positions on the phenyl ring were …
Number of citations: 89 onlinelibrary.wiley.com

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